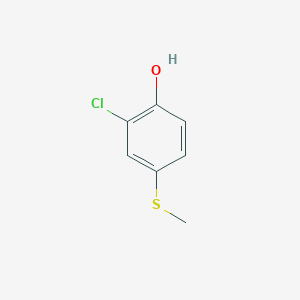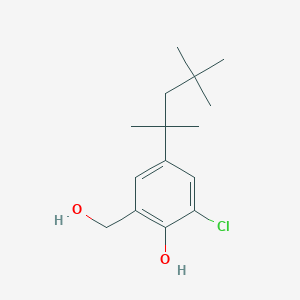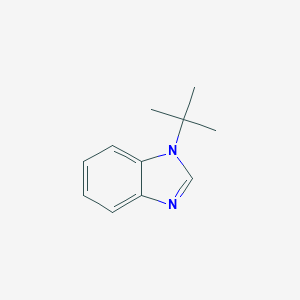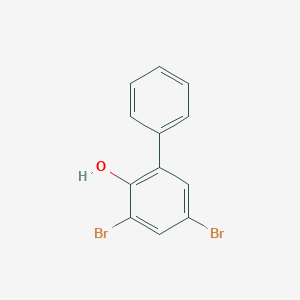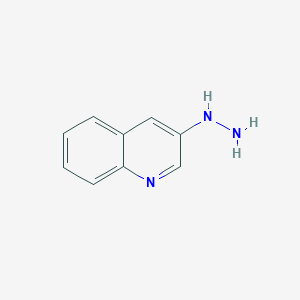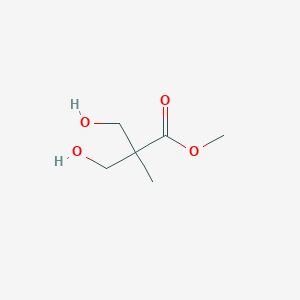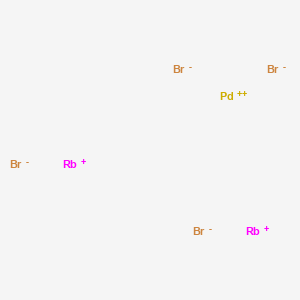
Dirubidium tetrabromopalladate(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dirubidium tetrabromopalladate(2-) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Wirkmechanismus
The mechanism of action of dirubidium tetrabromopalladate(2-) is not fully understood. However, it is believed that this compound interacts with specific proteins or enzymes in cells, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
Dirubidium tetrabromopalladate(2-) has been shown to exhibit various biochemical and physiological effects in cells. In cancer cells, this compound has been shown to induce cell death by activating apoptotic pathways. In addition, dirubidium tetrabromopalladate(2-) has been shown to inhibit the growth and proliferation of cancer cells by interfering with specific signaling pathways. In normal cells, this compound has been shown to exhibit low toxicity and minimal side effects.
Vorteile Und Einschränkungen Für Laborexperimente
Dirubidium tetrabromopalladate(2-) has several advantages and limitations for lab experiments. One advantage is its high solubility in water, which makes it easy to handle and use in experiments. In addition, this compound exhibits high stability and can be stored for long periods without significant degradation. However, one limitation is the high cost of this compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dirubidium tetrabromopalladate(2-). One direction is to study its potential use in the development of new cancer therapies and imaging agents. Another direction is to explore its potential use in the fabrication of electronic devices and other materials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cell types.
Synthesemethoden
Dirubidium tetrabromopalladate(2-) is synthesized by reacting palladium(II) bromide with rubidium bromide in a specific ratio. The reaction is carried out in a solvent such as water or ethanol at a specific temperature and pressure. The resulting compound is a dark red crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Dirubidium tetrabromopalladate(2-) has been studied for its potential applications in various fields such as catalysis, material science, and biomedical research. In catalysis, this compound has been shown to exhibit high catalytic activity in various reactions such as Suzuki-Miyaura coupling and Heck reaction. In material science, dirubidium tetrabromopalladate(2-) has been studied for its potential use in the fabrication of electronic devices due to its unique electrical and optical properties. In biomedical research, this compound has been studied for its potential use in cancer therapy and imaging due to its ability to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
15654-53-2 |
|---|---|
Produktname |
Dirubidium tetrabromopalladate(2-) |
Molekularformel |
Br4PdRb2 |
Molekulargewicht |
597 g/mol |
IUPAC-Name |
palladium(2+);rubidium(1+);tetrabromide |
InChI |
InChI=1S/4BrH.Pd.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4 |
InChI-Schlüssel |
FWSCFPLSNUSJJB-UHFFFAOYSA-J |
SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Kanonische SMILES |
[Br-].[Br-].[Br-].[Br-].[Rb+].[Rb+].[Pd+2] |
Andere CAS-Nummern |
15654-53-2 |
Synonyme |
dirubidium tetrabromopalladate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



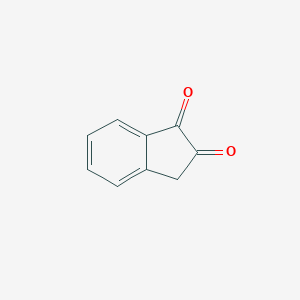
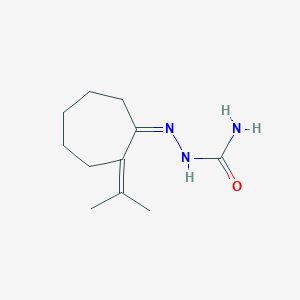
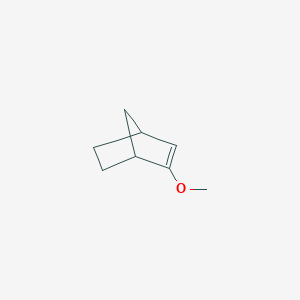
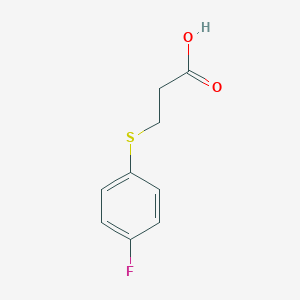

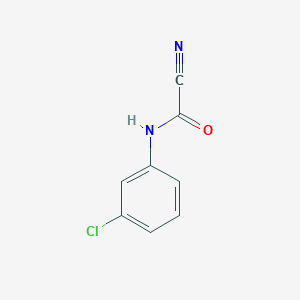
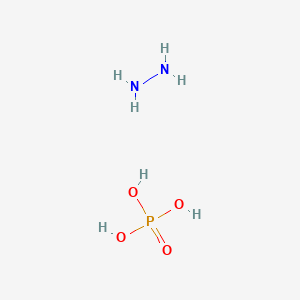
![Benzenamine, 4-[2-(4-isothiocyanatophenyl)ethenyl]-N,N-dimethyl-](/img/structure/B102529.png)
